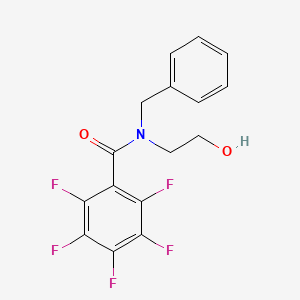
6,7-diethoxy-4-(2-ethoxy-3-methoxyphenyl)-3,4-dihydro-2(1H)-quinolinone
説明
6,7-diethoxy-4-(2-ethoxy-3-methoxyphenyl)-3,4-dihydro-2(1H)-quinolinone, also known as DEEQ, is a synthetic compound with potential therapeutic applications in various fields of medicine.
作用機序
6,7-diethoxy-4-(2-ethoxy-3-methoxyphenyl)-3,4-dihydro-2(1H)-quinolinone exerts its therapeutic effects through various mechanisms. In cancer treatment, this compound inhibits the activity of topoisomerase II, an enzyme involved in DNA replication and repair, leading to DNA damage and cell death. In neuroprotection, this compound activates the Nrf2/ARE pathway, leading to the upregulation of antioxidant genes and the reduction of oxidative stress. In anti-inflammatory effects, this compound inhibits the activity of NF-κB, a transcription factor involved in the production of pro-inflammatory cytokines, leading to the reduction of inflammation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell proliferation, induction of apoptosis, reduction of oxidative stress, and inhibition of inflammation. In cancer treatment, this compound has been shown to inhibit the proliferation of various cancer cell lines, including breast cancer, lung cancer, and leukemia. In neuroprotection, this compound has been shown to protect neurons from oxidative stress and reduce inflammation, leading to the prevention of neurodegeneration. In anti-inflammatory effects, this compound has been shown to reduce the production of pro-inflammatory cytokines, leading to the reduction of inflammation.
実験室実験の利点と制限
6,7-diethoxy-4-(2-ethoxy-3-methoxyphenyl)-3,4-dihydro-2(1H)-quinolinone has several advantages for lab experiments, including its synthetic accessibility, low toxicity, and potential therapeutic applications. However, this compound also has some limitations, including its poor solubility in water and limited studies on its pharmacokinetics and pharmacodynamics.
将来の方向性
6,7-diethoxy-4-(2-ethoxy-3-methoxyphenyl)-3,4-dihydro-2(1H)-quinolinone has potential therapeutic applications in various fields of medicine, and future studies can focus on its pharmacokinetics, pharmacodynamics, and toxicity. Additionally, this compound can be modified to improve its solubility and potency, leading to the development of more effective therapeutic agents. Furthermore, this compound can be studied in combination with other drugs to enhance its therapeutic effects and reduce its side effects.
科学的研究の応用
6,7-diethoxy-4-(2-ethoxy-3-methoxyphenyl)-3,4-dihydro-2(1H)-quinolinone has been studied for its potential therapeutic applications in various fields of medicine, including cancer treatment, neuroprotection, and anti-inflammatory effects. In cancer treatment, this compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis, making it a potential chemotherapeutic agent. In neuroprotection, this compound has been shown to protect neurons from oxidative stress and reduce inflammation, making it a potential treatment for neurodegenerative diseases. In anti-inflammatory effects, this compound has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB, making it a potential treatment for inflammatory diseases.
特性
IUPAC Name |
6,7-diethoxy-4-(2-ethoxy-3-methoxyphenyl)-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO5/c1-5-26-19-11-16-15(12-21(24)23-17(16)13-20(19)27-6-2)14-9-8-10-18(25-4)22(14)28-7-3/h8-11,13,15H,5-7,12H2,1-4H3,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYESAKIIDGUDIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)C(CC(=O)N2)C3=C(C(=CC=C3)OC)OCC)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-(pentafluorobenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4769730.png)
![5-chloro-2-methoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B4769736.png)
![4-cyclopropyl-5-{5-[(2-isopropyl-5-methylphenoxy)methyl]-2-furyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4769747.png)
![methyl 2-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4769753.png)
![5-bromo-N-[5-(butylthio)-1,3,4-thiadiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B4769755.png)
![3-amino-N-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B4769775.png)

![N-(3-{[(4-isobutylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B4769798.png)
![2-(4-bromophenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-quinolinecarboxamide](/img/structure/B4769805.png)
![N'-(4-bromo-2-chlorophenyl)-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B4769812.png)
![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~1~-(2-methylphenyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B4769816.png)

![ethyl 4-{2-[(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)amino]-2-oxoethyl}-1-piperazinecarboxylate](/img/structure/B4769826.png)
![N-(2-ethylphenyl)-2-(2-methyl-4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4769829.png)
